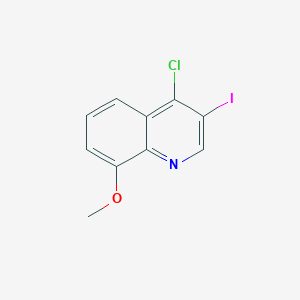![molecular formula C13H19IN2O2 B14140803 tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate CAS No. 939760-54-0](/img/structure/B14140803.png)
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19IN2O2 and a molecular weight of 362.21 g/mol It is a derivative of carbamic acid and is characterized by the presence of an iodine atom on the phenyl ring and a tert-butyl group attached to the carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of 4-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or acetonitrile
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of primary amines.
科学的研究の応用
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
類似化合物との比較
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is unique due to the presence of both an iodine atom on the phenyl ring and a tert-butyl group on the carbamate moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems .
特性
CAS番号 |
939760-54-0 |
|---|---|
分子式 |
C13H19IN2O2 |
分子量 |
362.21 g/mol |
IUPAC名 |
tert-butyl N-[2-amino-2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19IN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
InChIキー |
XWULVOXSTPYWCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
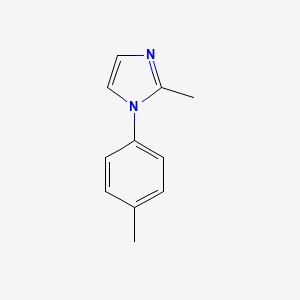
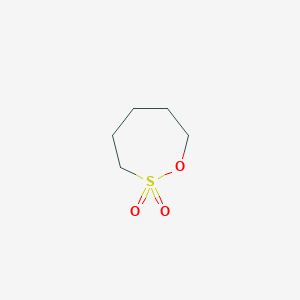
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
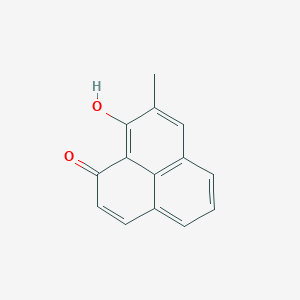
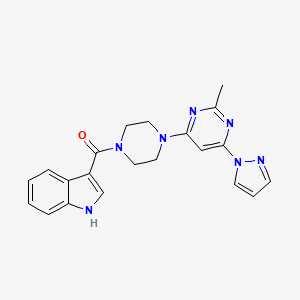
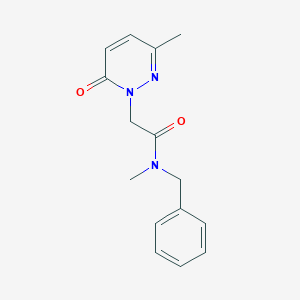
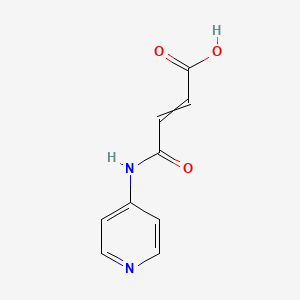
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
